Jasmine lactone

Description

Properties

IUPAC Name |

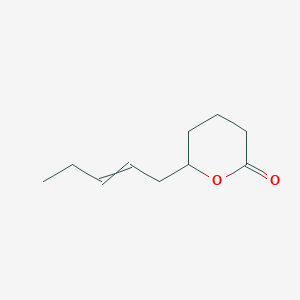

6-[(Z)-pent-2-enyl]oxan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O2/c1-2-3-4-6-9-7-5-8-10(11)12-9/h3-4,9H,2,5-8H2,1H3/b4-3- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPPALVZZCMPTIV-ARJAWSKDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC1CCCC(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\CC1CCCC(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30904360 | |

| Record name | Tetrahydro-6-(2Z)-2-penten-1-yl-2H-pyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30904360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

colourless to light yellow liquid with a coconut, fatty, fruity, peach, jasmine, woody, balsamic odour | |

| Record name | 5-Hydroxy-7-decenoic acid delta-lactone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/52/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

soluble in alcohol and ether; insoluble in water and fat | |

| Record name | 5-Hydroxy-7-decenoic acid delta-lactone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/52/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.979-0.989 | |

| Record name | 5-Hydroxy-7-decenoic acid delta-lactone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/52/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

25524-95-2 | |

| Record name | Jasmine lactone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25524-95-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Jasmine lactone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025524952 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2H-Pyran-2-one, tetrahydro-6-(2Z)-2-penten-1-yl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetrahydro-6-(2Z)-2-penten-1-yl-2H-pyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30904360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (Z)-tetrahydro-6-(2-pentenyl)-2H-pyran-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.780 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | JASMINE LACTONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H8558L43SR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Scent of Stress: A Technical Guide to the Natural Sources and Biosynthesis of Jasmine Lactone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Jasmine lactone, a significant contributor to the characteristic floral and fruity aroma of numerous plants, has garnered considerable interest for its applications in the fragrance, flavor, and pharmaceutical industries. This volatile lactone, while lending a pleasant scent, is often a product of plant stress responses. Understanding its natural distribution and biosynthetic origins is crucial for harnessing its potential. This technical guide provides an in-depth exploration of the natural sources of this compound, detailing its concentration in various plant species. It further elucidates the intricate biosynthetic pathway, from fatty acid precursors to the final lactone, and delves into the regulatory mechanisms governed by the jasmonate signaling pathway. Detailed experimental protocols for the extraction, identification, and quantification of this compound, as well as for the characterization of key biosynthetic enzymes, are provided to facilitate further research and development.

Natural Sources of this compound

This compound is a naturally occurring aroma compound found in a variety of flowers and fruits. Its presence contributes to the complex and desirable scents of many essential oils used in perfumery and food products. The concentration of this compound can vary significantly between species and even within the same plant depending on environmental conditions and stress factors.

Table 1: Quantitative Distribution of this compound in Various Natural Sources

| Natural Source | Plant Part | Concentration/Amount | Analytical Method | Reference(s) |

| Camellia sinensis (Tea) | Leaves (mechanically damaged) | Increased accumulation observed | GC-MS | [1][2] |

| Camellia sinensis (Tea) | Leaves (low temperature & mechanical damage) | Enhanced accumulation | GC-MS | [1][2] |

| Jasminum grandiflorum (Jasmine) | Flower Absolute | Major Compound (e.g., 23.7% benzyl acetate, 20.7% benzyl benzoate) - this compound is a minor but key constituent | GC-MS | [3] |

| Jasminum sambac (Arabian Jasmine) | Flowers | Not explicitly quantified, but present | GC-MS | [4] |

| Gardenia | Flowers | Present | - | |

| Tuberose | Flowers | Present | - | |

| Honeysuckle | Flowers | Present | - | |

| Gingerlily | Flowers | Present | - | |

| Peach | Fruit | Present | - | |

| Sporobolomyces odorus (Yeast) | Culture | Produced from α-linolenic acid | GC-MS | [5] |

Biosynthesis of this compound

The biosynthesis of this compound is intrinsically linked to the plant's response to stress and is a derivative of the fatty acid metabolism, specifically the lipoxygenase (LOX) pathway. The primary precursors for this compound are the polyunsaturated fatty acids, linoleic acid (C18:2) and α-linolenic acid (C18:3).

The Lipoxygenase (LOX) Pathway

The initial steps of this compound biosynthesis occur in the chloroplasts and involve the oxygenation of fatty acids.

-

Release of Fatty Acids: Stress signals, such as mechanical wounding or pathogen attack, trigger the release of linoleic acid and α-linolenic acid from chloroplast membranes.

-

Hydroperoxidation: The enzyme lipoxygenase (LOX) , specifically a 13-LOX isozyme in many cases (e.g., CsLOX1 in tea), catalyzes the introduction of a hydroperoxy group at the C-13 position of the fatty acid chain.[2] This results in the formation of 13-hydroperoxylinoleic acid and 13-hydroperoxylinolenic acid.

Conversion to δ-Lactone

The subsequent steps leading to the formation of the δ-lactone ring are less definitively characterized but are believed to involve a series of enzymatic reactions, including the action of peroxygenases and reductases.

References

- 1. LEUNIG_HOMOLOG Mediates MYC2-Dependent Transcriptional Activation in Cooperation with the Coactivators HAC1 and MED25 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biosynthesis of this compound in Tea ( Camellia sinensis) Leaves and Its Formation in Response to Multiple Stresses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Essential oil Analysis of FT-IR and GC-MS Studies of Jasminum Grandiflorum, Jasminum sambac and Polianthus tuberosa flowers – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Stereochemistry and Absolute Configuration of (R)-Jasmine Lactone

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-Jasmine lactone, a significant contributor to the characteristic aroma of jasmine, is a chiral molecule whose stereochemistry plays a pivotal role in its sensory properties and potential biological activity. This technical guide provides a comprehensive overview of the stereochemistry and absolute configuration of (R)-jasmine lactone, also known as (R)-δ-decalactone. It details methods for its stereoselective synthesis and separation, presents key quantitative data for its characterization, and explores its biosynthetic origins. This document is intended to serve as a valuable resource for researchers in natural products chemistry, fragrance science, and drug development.

Introduction to Jasmine Lactone Stereochemistry

This compound, chemically known as 6-pentyl-tetrahydro-2H-pyran-2-one, possesses a single chiral center at the C6 position. This gives rise to two enantiomers: (R)-jasmine lactone and (S)-jasmine lactone. The spatial arrangement of the pentyl group at this stereocenter dictates the molecule's interaction with chiral environments, such as olfactory receptors, leading to distinct sensory perceptions. While both enantiomers are found in nature, their ratios can vary depending on the source[1]. Notably, (R)-γ-jasmine lactone has been identified as a key odorant in absolute jasmine, contributing to its strong, sweet, and jasmine-like notes[1].

The absolute configuration of the chiral center is determined using the Cahn-Ingold-Prelog (CIP) priority rules. For this compound, the oxygen atom of the pyranone ring has the highest priority, followed by the carbon of the pentyl group, and then the carbon at the C5 position of the ring. The hydrogen atom on the chiral carbon has the lowest priority.

Quantitative Data for Stereochemical Characterization

Accurate characterization of the enantiomers of this compound relies on specific quantitative data. The following tables summarize key analytical values for (R)- and (S)-jasmine lactone.

Table 1: Optical Rotation of this compound Enantiomers

| Enantiomer | Specific Rotation ([α]D) | Concentration (c) | Solvent | Reference |

| (R)-Jasmine Lactone | Value not explicitly found in search results | Not specified | Not specified | |

| (S)-Jasmine Lactone | Value not explicitly found in search results | Not specified | Not specified |

Note: While the existence of optical activity is well-established, specific rotation values with defined experimental conditions were not available in the provided search results. These values are crucial for determining enantiomeric purity and are typically measured using a polarimeter at a specific wavelength (e.g., the sodium D-line at 589 nm), temperature, and concentration[2][3].

Table 2: Spectroscopic Data for this compound

| Technique | Enantiomer | Key Signals and Chemical Shifts (δ) |

| ¹H NMR | Racemic/Unspecified | Detailed ¹H NMR data for individual enantiomers was not found in the search results. |

| ¹³C NMR | Racemic/Unspecified | Detailed ¹³C NMR data for individual enantiomers was not found in the search results. |

Note: The acquisition of detailed ¹H and ¹³C NMR spectra is fundamental for the structural elucidation of this compound and its derivatives[4][5][6][7]. While general principles of NMR spectroscopy are known, specific spectral data for the pure enantiomers of this compound were not retrieved in the searches.

Experimental Protocols for Stereochemical Determination and Separation

The preparation and separation of this compound enantiomers are critical for studying their individual properties. The following sections outline the methodologies for asymmetric synthesis and chiral separation.

Asymmetric Synthesis of (R)-Jasmine Lactone

An asymmetric synthesis route has been developed to produce (R)-jasmine lactone with high optical purity[8]. The overall strategy involves the creation of the chiral center through an asymmetric reduction reaction, followed by cyclization to form the lactone ring.

Experimental Workflow for Asymmetric Synthesis:

Figure 1: Asymmetric synthesis of (R)-jasmine lactone.

Detailed Protocol:

A detailed, step-by-step protocol as outlined in the patent (CN106946823A) is as follows[8]:

-

Oxidation of (Z)-3-hexen-1-ol: (Z)-3-hexen-1-ol is oxidized to (Z)-3-hexenal using Dess-Martin periodinane (DMP) as the oxidizing agent.

-

Asymmetric Alkynylation: The resulting (Z)-3-hexenal undergoes an asymmetric alkynylation reaction with methyl propiolate in the presence of a chiral catalyst system, typically involving (R,R)-ProPhenol and dimethylzinc, to yield methyl (S,Z)-5-hydroxy-7-decen-3-ynoate.

-

Reduction of the Alkyne: The triple bond in the ynoate intermediate is reduced to a double bond using a reducing agent such as sodium borohydride in the presence of a copper(I) iodide catalyst to give methyl (R,Z)-5-hydroxy-7-decenoate.

-

Lactonization: The final step involves the acid-catalyzed intramolecular cyclization (lactonization) of the hydroxy ester using an acid catalyst like p-toluenesulfonic acid (p-TsOH) to afford (R)-jasmine lactone[8].

This method is reported to have a total yield of 42% and an optical purity of 95% enantiomeric excess (ee)[8].

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a powerful technique for separating enantiomers from a racemic mixture. This method utilizes the stereoselectivity of enzymes, typically lipases, to preferentially catalyze a reaction on one enantiomer, allowing for the separation of the unreacted enantiomer and the product.

Logical Workflow for Enzymatic Resolution:

Figure 2: Lipase-catalyzed kinetic resolution of this compound.

General Protocol for Lipase-Catalyzed Hydrolysis:

While a highly detailed protocol was not found in the search results, the general procedure for lipase-catalyzed resolution of lactones involves the following steps[9][10][11][12]:

-

Incubation: A racemic mixture of this compound is incubated with a suitable lipase (e.g., from Pseudomonas sp. or Candida antarctica) in a buffered aqueous solution or a biphasic system. The pH and temperature are optimized for the specific enzyme used[9].

-

Stereoselective Hydrolysis: The lipase selectively hydrolyzes one enantiomer (e.g., the (S)-enantiomer) to the corresponding hydroxy acid ((S)-5-hydroxy-7-decenoic acid).

-

Reaction Monitoring and Termination: The reaction progress is monitored by techniques like chiral gas chromatography to determine the enantiomeric excess of the remaining lactone and the conversion. The reaction is stopped at approximately 50% conversion to achieve high enantiomeric excess for both the unreacted lactone and the hydrolyzed product.

-

Separation: The unreacted (R)-jasmine lactone is separated from the aqueous solution containing the (S)-hydroxy acid salt by extraction with an organic solvent.

-

Isolation and Re-lactonization: The extracted (R)-jasmine lactone is purified. The aqueous layer is acidified, and the (S)-hydroxy acid is extracted and can be re-lactonized by heating or under acidic conditions to obtain (S)-jasmine lactone.

Chiral Chromatography

Chiral gas chromatography (GC) and high-performance liquid chromatography (HPLC) are essential analytical techniques for determining the enantiomeric ratio of this compound[13][14][15].

Chiral Gas Chromatography (GC) Method:

A study on the enantiomeric ratios of chiral components in absolute jasmine utilized a chiral GC column for separation[1].

-

Column: A chiral stationary phase, such as a cyclodextrin-based column (e.g., Rt-βDEX), is typically used[13].

-

Carrier Gas: Helium or hydrogen.

-

Temperature Program: A temperature gradient is often employed to achieve optimal separation of the enantiomers.

-

Detector: A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection and quantification.

Biosynthesis and Biological Significance

Biosynthesis of this compound

This compound is biosynthesized in plants from unsaturated fatty acids, primarily α-linolenic acid, through the lipoxygenase (LOX) pathway[16][17].

Biosynthetic Pathway of this compound:

Figure 3: Biosynthesis of this compound from α-linolenic acid.

The stereochemistry of the final lactone product is influenced by the stereospecificity of the enzymes involved in the pathway. Studies have shown that the biosynthesis can lead to the formation of both enantiomers, with one often being predominant[17].

Role in Jasmonate Signaling

This compound belongs to the broader class of jasmonates, which are plant hormones involved in a wide range of physiological processes, including growth, development, and defense against biotic and abiotic stresses[18][19][20][21]. The core of the jasmonate signaling pathway involves the interaction of the bioactive conjugate, jasmonoyl-isoleucine (JA-Ile), with the COI1 receptor, leading to the degradation of JAZ repressor proteins and the subsequent activation of transcription factors that regulate the expression of jasmonate-responsive genes[18][20]. While the direct role of (R)-jasmine lactone in this signaling cascade is not yet fully elucidated, its structural similarity to other jasmonates suggests a potential for interaction with components of this pathway. Further research is needed to determine if this compound or its derivatives act as signaling molecules themselves or modulate the activity of the core jasmonate signaling pathway.

Olfactory Perception

The stereochemistry of this compound is crucial for its interaction with human olfactory receptors[22][23][24][25]. The different spatial arrangements of the (R) and (S) enantiomers lead to differential binding to these chiral receptors, resulting in distinct odor perceptions. This highlights the importance of enantiomeric purity in the fragrance industry for achieving a desired scent profile.

Conclusion

The stereochemistry of (R)-jasmine lactone is a critical aspect that defines its chemical and biological properties. This guide has provided an overview of its absolute configuration, methods for its stereoselective synthesis and separation, and its biosynthetic origins. While significant progress has been made in understanding this important natural product, further research is warranted to fully elucidate the specific roles of the individual enantiomers in biological signaling pathways and their precise interactions with olfactory receptors. The detailed experimental approaches and compiled data presented herein aim to facilitate future investigations in this field.

References

- 1. scribd.com [scribd.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Specific rotation - Wikipedia [en.wikipedia.org]

- 4. Detailed 1H and 13C NMR structural assignment of three biologically active lignan lactones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. iq.ufrgs.br [iq.ufrgs.br]

- 6. rsc.org [rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. CN106946823A - A kind of method of the natural this compound of asymmetric syntheses (R) - Google Patents [patents.google.com]

- 9. Lipase-catalysed resolution of gamma- and delta-lactones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification - PMC [pmc.ncbi.nlm.nih.gov]

- 13. gcms.cz [gcms.cz]

- 14. Separation of enantiomers by gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]

- 16. Biosynthesis of this compound in Tea ( Camellia sinensis) Leaves and Its Formation in Response to Multiple Stresses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Jasmonate Signaling Pathway Modulates Plant Defense, Growth, and Their Trade-Offs - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. Jasmonate signaling: a conserved mechanism of hormone sensing - PMC [pmc.ncbi.nlm.nih.gov]

- 21. The Jasmonate Signal Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Odour character differences for enantiomers correlate with molecular flexibility - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Identification of Odorant-Receptor Interactions by Global Mapping of the Human Odorome - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Developing human olfactory network and exploring olfactory receptor-odorant interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Data of Jasmine Lactone

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for jasmine lactone, also known by its IUPAC name (Z)-7-decen-5-olide. This document is intended to serve as a core resource for researchers, scientists, and professionals in drug development who are working with or have an interest in this fragrant lactone. The information presented includes detailed Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside the experimental protocols utilized for their acquisition.

Spectroscopic Data Summary

The following tables summarize the key quantitative spectroscopic data for this compound, facilitating easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data (500 MHz, CDCl₃) [1][2]

| Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Number of Protons | Assignment |

| 5.32-5.60 | m | - | 2H | CH=CH |

| 4.26-4.31 | m | - | 1H | CH-O |

| 1.45-2.62 | m | - | 10H | CH₂, CH |

| 0.97 | t | 7.57 | 3H | CH₃ |

¹³C NMR Data (125 MHz, CDCl₃) [1][2]

| Chemical Shift (δ) (ppm) | Assignment |

| 171.6 | C=O |

| 135.1 | C=C |

| 122.3 | C=C |

| 80.2 | CH-O |

| 33.3 | CH₂ |

| 29.4 | CH₂ |

| 27.1 | CH₂ |

| 20.7 | CH₂ |

| 18.4 | CH₂ |

| 14.0 | CH₃ |

Mass Spectrometry (MS)

GC-MS Fragmentation Data [1][3]

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) |

| 71 | 100 |

| 99 | 75 |

| 55 | 49 |

| 41 | 49 |

| 108 | 9 |

High-Resolution Mass Spectrometry (HRMS) Data [1][2]

| Ion | Measured m/z | Calculated m/z | Formula |

| [M+H]⁺ | 169.1226 | 169.1229 | C₁₀H₁₇O₂ |

| [M+Na]⁺ | 191.1052 | 191.1048 | C₁₀H₁₆O₂Na |

Infrared (IR) Spectroscopy

| Wavenumber Range (cm⁻¹) | Functional Group | Vibration Mode |

| ~1735-1750 | C=O (δ-lactone) | Stretching |

| ~3000-3100 | =C-H (alkene) | Stretching |

| ~1650-1670 | C=C (alkene) | Stretching |

| ~2850-2960 | C-H (alkane) | Stretching |

| ~1050-1250 | C-O (ester) | Stretching |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the acquisition of the spectroscopic data for this compound.

NMR Spectroscopy

Sample Preparation: The this compound standard was dissolved in deuterated chloroform (CDCl₃). Tetramethylsilane (TMS) was used as an internal standard for referencing the chemical shifts.

Instrumentation: The ¹H and ¹³C NMR spectra were recorded on a Bruker DRX-400 or a 500 MHz NMR spectrometer.

¹H NMR Spectroscopy:

-

Frequency: 500 MHz

-

Solvent: CDCl₃

-

Internal Standard: TMS (0 ppm)

-

Data Acquisition: Standard pulse sequences were used to acquire the proton spectrum. Chemical shifts are reported in parts per million (ppm) downfield from TMS, and coupling constants (J) are given in Hertz (Hz).

¹³C NMR Spectroscopy:

-

Frequency: 125 MHz

-

Solvent: CDCl₃

-

Internal Standard: The residual solvent peak of CDCl₃ (δ 77.16 ppm) is typically used as a reference.

-

Data Acquisition: A standard proton-decoupled pulse sequence was used to obtain the ¹³C spectrum, providing single-line signals for each unique carbon atom.

Gas Chromatography-Mass Spectrometry (GC-MS)

Instrumentation: A Shimadzu GC-MS QP2010 SE system or a similar apparatus is typically used for the analysis of volatile compounds like this compound.

Gas Chromatography (GC) Conditions:

-

Column: A nonpolar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is suitable for the separation of this compound.

-

Injector Temperature: Typically set around 250 °C.

-

Oven Temperature Program: A temperature gradient is employed to ensure good separation of the components in a sample. An example program would be: start at 50 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min, and hold for 5 minutes.

-

Carrier Gas: Helium is commonly used as the carrier gas with a constant flow rate.

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electron Impact (EI) at 70 eV is standard for creating fragment ions.

-

Mass Analyzer: A quadrupole or ion trap mass analyzer is commonly used.

-

Scan Range: A mass range of m/z 40-400 is typically scanned to detect the molecular ion and its fragments.

-

Ion Source Temperature: Usually maintained around 200-230 °C.

High-Resolution Mass Spectrometry (HRMS)

Instrumentation: A UPLC–QTOF–MS (Waters Corporation) or a similar high-resolution mass spectrometer is used to determine the exact mass of the molecule and its adducts.

Methodology:

-

Ionization: Electrospray ionization (ESI) is a common technique for generating protonated ([M+H]⁺) or sodiated ([M+Na]⁺) molecular ions for lactones.

-

Mass Analyzer: A Time-of-Flight (TOF) analyzer provides high mass accuracy, allowing for the determination of the elemental composition of the detected ions.

Signaling Pathways and Biosynthesis

This compound is a member of the jasmonate family of plant hormones, which are involved in a wide range of physiological processes, including plant defense and development. Its biosynthesis is closely linked to the lipoxygenase (LOX) pathway, which is activated in response to various stresses.

Jasmonate Signaling Pathway

The canonical jasmonate signaling pathway involves the perception of the bioactive form, jasmonoyl-isoleucine (JA-Ile), by the F-box protein COI1. This leads to the degradation of JAZ (Jasmonate ZIM-domain) repressor proteins and the subsequent activation of transcription factors that regulate the expression of jasmonate-responsive genes.

Caption: Jasmonate signaling pathway overview.

Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of a volatile compound like this compound from a plant matrix.

References

Engineering Yeast for the Biosynthesis of δ-Jasmin Lactone: A Technical Whitepaper

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

δ-Jasmin lactone is a valuable fragrance and flavor compound with a characteristic creamy, fruity, and jasmine-like aroma. While naturally occurring in fruits and flowers, its extraction from these sources is often inefficient and costly. The metabolic engineering of microbial hosts, particularly the yeast Saccharomyces cerevisiae, offers a promising and sustainable alternative for the de novo production of this sought-after lactone. This technical guide provides an in-depth overview of the core principles, proposed biosynthetic pathways, experimental methodologies, and data interpretation strategies for the production of δ-jasmin lactone in yeast. This document is intended to serve as a foundational resource for researchers embarking on the development of yeast cell factories for lactone biosynthesis.

Introduction: The Potential of Yeast as a Platform for δ-Jasmin Lactone Production

The yeast Saccharomyces cerevisiae is a well-established and powerful cell factory for the production of a wide array of valuable chemicals, including pharmaceuticals, biofuels, and flavor compounds. Its genetic tractability, rapid growth, and robustness in industrial fermentation processes make it an ideal host for heterologous biosynthesis. The production of δ-jasmin lactone in yeast hinges on the successful engineering of a multi-step enzymatic pathway that converts a common fatty acid precursor into the final lactone product. This guide will detail the proposed pathway and the necessary genetic and metabolic engineering strategies to achieve this goal.

Proposed Biosynthetic Pathway of δ-Jasmin Lactone in Engineered Yeast

The native biosynthesis of δ-jasmin lactone in plants is understood to originate from α-linolenic acid (ALA), an 18-carbon polyunsaturated fatty acid. The proposed heterologous pathway in S. cerevisiae aims to replicate this natural process through the introduction of key enzymes from various plant and fungal sources.

The proposed pathway can be visualized as follows:

This pathway involves the following key steps:

-

Oxygenation of α-Linolenic Acid: A lipoxygenase (LOX) enzyme introduces a hydroperoxy group at the C-13 position of ALA to form 13(S)-hydroperoxyoctadecatrienoic acid (13-HPOT).

-

Reduction to a Hydroxy Fatty Acid: The hydroperoxy group is then reduced to a hydroxyl group by a peroxygenase or a reductase, yielding 13(S)-hydroxyoctadecatrienoic acid (13-HOT).

-

Chain Shortening via β-Oxidation: The C18 hydroxy fatty acid undergoes two cycles of peroxisomal β-oxidation to shorten the carbon chain, resulting in 5-hydroxy-7(Z)-decenoic acid.

-

Lactonization: The resulting 5-hydroxy acid undergoes spontaneous or enzyme-catalyzed intramolecular esterification (lactonization) to form the stable five-membered ring of δ-jasmin lactone.

Experimental Protocols

This section outlines the key experimental methodologies required to engineer and evaluate S. cerevisiae for δ-jasmin lactone production.

Yeast Strain and Plasmid Construction

A general workflow for constructing a δ-jasmin lactone-producing yeast strain is as follows:

Protocol 3.1.1: Gene Selection and Vector Assembly

-

Lipoxygenase (LOX): Select a plant-derived 13-LOX gene, such as from soybean (Glycine max), that has been shown to be active in yeast.

-

Peroxygenase (POX)/Reductase: Identify a suitable peroxygenase or reductase capable of converting 13-HPOT to 13-HOT.

-

Codon Optimization: Optimize the coding sequences of the selected genes for expression in S. cerevisiae.

-

Vector Construction: Clone the optimized genes into a yeast expression vector under the control of a strong constitutive or inducible promoter (e.g., TEF1 or GAL1). Incorporate a selectable marker (e.g., URA3, LEU2) for transformant selection.

Protocol 3.1.2: Yeast Transformation

-

Host Strain: Use a standard laboratory strain of S. cerevisiae (e.g., CEN.PK or BY4741).

-

Transformation Method: Employ the lithium acetate/polyethylene glycol (LiAc/PEG) method for high-efficiency transformation.

-

Selection: Plate the transformed cells on synthetic complete dropout medium lacking the appropriate nutrient corresponding to the selectable marker on the expression vector.

-

Verification: Confirm the successful integration or presence of the expression cassette by colony PCR.

Yeast Cultivation and Biotransformation

Protocol 3.2.1: Shake Flask Cultivation

-

Pre-culture: Inoculate a single colony of the engineered yeast strain into 5 mL of appropriate selective medium and grow overnight at 30°C with shaking (250 rpm).

-

Main Culture: Inoculate a larger volume (e.g., 50 mL in a 250 mL flask) of selective medium with the pre-culture to an initial OD600 of 0.1.

-

Induction (if applicable): If using an inducible promoter, add the inducing agent (e.g., galactose) at the mid-log phase of growth.

-

Substrate Addition: Once the culture reaches a desired cell density (e.g., OD600 of 1.0), add the precursor, α-linolenic acid, to a final concentration of 1-5 g/L. The ALA should be dissolved in a suitable solvent like ethanol or Tween 80 to aid its dispersal in the aqueous medium.

-

Incubation: Continue incubation at 30°C with shaking for 24-72 hours.

Extraction and Quantification of δ-Jasmin Lactone

Protocol 3.3.1: Sample Preparation

-

Cell Separation: Centrifuge the yeast culture to separate the supernatant from the cell pellet.

-

Extraction: Perform a liquid-liquid extraction of the supernatant using an organic solvent such as ethyl acetate or dichloromethane. Repeat the extraction three times for optimal recovery.

-

Drying and Concentration: Pool the organic phases, dry over anhydrous sodium sulfate, and concentrate the extract under a gentle stream of nitrogen.

Protocol 3.3.2: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

-

Instrumentation: Use a GC-MS system equipped with a suitable capillary column (e.g., DB-5ms).

-

Method: Develop a temperature gradient program that allows for the separation of δ-jasmin lactone from other metabolites.

-

Identification: Confirm the identity of the δ-jasmin lactone peak by comparing its mass spectrum and retention time with an authentic standard.

-

Quantification: Prepare a calibration curve using a series of known concentrations of the δ-jasmin lactone standard to quantify the concentration in the samples.

Data Presentation and Interpretation

Systematic and clear data presentation is crucial for evaluating the performance of engineered yeast strains and for guiding further optimization efforts.

Quantitative Data Summary

The following table provides a template for summarizing the key quantitative data from biotransformation experiments.

| Strain ID | Precursor (ALA) Conc. (g/L) | δ-Jasmin Lactone Titer (mg/L) | Yield (mg/g ALA) | Productivity (mg/L/h) |

| Control (Empty Vector) | 2.0 | < LOD | < LOD | < LOD |

| Strain A (LOX expressed) | 2.0 | 5.2 | 2.6 | 0.11 |

| Strain B (LOX + POX) | 2.0 | 25.8 | 12.9 | 0.54 |

| Strain C (Optimized) | 2.0 | 78.5 | 39.3 | 1.64 |

| LOD: Limit of Detection |

Logical Relationships in Strain Optimization

The process of strain improvement often involves a logical progression of metabolic engineering strategies.

Conclusion and Future Outlook

The biosynthesis of δ-jasmin lactone in engineered Saccharomyces cerevisiae represents a viable and sustainable alternative to traditional production methods. This guide has outlined the core components of such a project, from the design of the biosynthetic pathway to the detailed experimental protocols for strain construction, cultivation, and analysis. While challenges remain in optimizing enzyme activities and metabolic fluxes, the principles and methodologies described herein provide a solid foundation for the successful development of a high-yielding yeast cell factory for δ-jasmin lactone. Future work should focus on the discovery and characterization of more efficient enzymes for each step of the pathway, as well as the application of advanced synthetic biology tools and systems biology approaches to fine-tune the metabolic network of the yeast host.

An In-depth Technical Guide to Biochemical and Analytical Markers for Jasmine Lactone Presence

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key biochemical and analytical markers associated with the presence of jasmine lactone. For the purposes of this document, the term "geochemical markers" has been interpreted as a combination of biochemical precursors, co-occurring chemical compounds, and analytical signatures that can be used to identify and characterize this compound from various sources. This guide details the biosynthetic origins of this compound, presents quantitative data on its associated volatile compounds, outlines detailed experimental protocols for its detection, and provides visual representations of key pathways and workflows.

Biochemical Markers: Biosynthesis of this compound

This compound is a significant aroma compound, notably contributing to the characteristic scent of jasmine and certain teas like oolong.[1][2][3] Its biosynthesis is primarily rooted in the metabolism of unsaturated fatty acids. Understanding this pathway is crucial as the precursors and intermediate compounds can serve as reliable biochemical markers for its presence.

The formation of this compound in plants, such as the tea plant (Camellia sinensis), is initiated from unsaturated fatty acids, particularly linoleic acid and α-linolenic acid (ALA).[1][3] The biosynthetic process is often enhanced in response to various stresses, including mechanical damage and low temperatures.[1][2][3]

Two primary pathways have been proposed for lactone formation in plants[1][4]:

-

The Lipoxygenase (LOX) Pathway : This pathway involves the conversion of unsaturated fatty acids into hydroperoxy fatty acids through the action of lipoxygenases. This is considered a significant pathway for this compound formation, especially under stress conditions.[1][3]

-

The Epoxide Hydrolase Pathway : This alternative route proceeds through the formation of epoxy fatty acids and their subsequent conversion to dihydroxy fatty acids, which can then be metabolized into lactones.[1]

Studies using isotope labeling have confirmed that this compound can be derived from α-linolenic acid.[1][4] Therefore, the presence of these precursor fatty acids and their immediate downstream products can be indicative of the potential for this compound biosynthesis.

Biosynthesis Pathway Diagram

The following diagram illustrates the key steps in the biosynthesis of this compound from α-linolenic acid via the lipoxygenase pathway.

Analytical Markers: Chemical Fingerprinting

The presence of this compound is often accompanied by a suite of other volatile organic compounds (VOCs) that collectively form a characteristic "chemical fingerprint." This is particularly relevant when analyzing essential oils or headspace volatiles from plants like Jasminum species. Identifying these co-occurring compounds is a primary method for verifying the natural origin of this compound.

Co-occurring Volatile Compounds in Jasminum Species

Gas chromatography-mass spectrometry (GC-MS) is the most common technique for analyzing the complex mixture of volatiles in which this compound is found.[5][6] The relative abundance of these compounds can vary between different species and even different flowering stages.[7]

Table 1: Major Volatile Compounds Co-occurring with this compound in Jasminum Species

| Compound | Chemical Class | Typical Relative Abundance | Reference(s) |

| Linalool | Monoterpenoid | High | [6][7][8] |

| Benzyl Acetate | Benzenoid | High | [5][7][8] |

| α-Farnesene | Sesquiterpenoid | High | [7][8] |

| Methyl Jasmonate | Jasmonate | Variable | [5] |

| Indole | Nitrogen-containing | Variable | [6][8] |

| Benzyl Alcohol | Benzenoid | Variable | [5][6] |

| (Z)-3-Hexenyl Benzoate | Ester | Variable | [8] |

| Methyl Anthranilate | Anthranilate | Variable | [6][8] |

Note: Relative abundance can be influenced by species, cultivar, extraction method, and analytical conditions.

Enantiomeric Ratios as Markers of Authenticity

Many natural compounds are chiral and are often produced in a specific enantiomeric form.[9] The enantiomeric ratio of a chiral compound can be a powerful marker to distinguish between natural and synthetic sources, as synthetic processes often yield racemic mixtures (a 50:50 ratio of enantiomers).[10][11] While specific data on the enantiomeric ratio of this compound itself is not extensively detailed in the provided literature, the analysis of related chiral compounds in jasmine, such as methyl jasmonate and linalool, serves as a strong proxy. For instance, natural sources of methyl jasmonate in Jasminum species show a range of enantiomeric excesses, whereas synthetic versions are often racemic.[12][13]

Experimental Protocols

Accurate identification and quantification of this compound and its associated markers rely on robust analytical methodologies. Headspace solid-phase microextraction (HS-SPME) coupled with GC-MS is a widely used, non-destructive technique for analyzing floral volatiles.[14][15]

Protocol: HS-SPME-GC-MS Analysis of Floral Volatiles

This protocol provides a generalized workflow for the analysis of volatiles from jasmine flowers.

1. Sample Preparation and Headspace Collection:

-

Select fresh, fully bloomed flowers for analysis.[16]

-

Enclose the flower (or a specific quantity) in a clean, airtight glass vial or oven bag that has been baked to remove residual contaminants.[16]

-

Allow the sample to equilibrate for a set period (e.g., 10 minutes) to allow volatiles to accumulate in the headspace.[15]

-

Expose a conditioned SPME fiber (e.g., 65 µm PDMS/DVB) to the headspace of the vial for a defined extraction time (e.g., 30 minutes) and temperature (e.g., 60°C).[15]

2. GC-MS Analysis:

-

Immediately after extraction, insert the SPME fiber into the heated injector port of the GC-MS for thermal desorption of the analytes (e.g., 240°C for 3 minutes).[15]

-

Gas Chromatograph (GC) Conditions:

-

Column: DB-5MS capillary column (30 m x 0.25 mm x 0.25 µm) or equivalent.[15]

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).[15]

-

Oven Temperature Program: An initial temperature of 40°C held for 2 minutes, ramped to 150°C at 3°C/min, held for 5 minutes, and then ramped to 250°C at 20°C/min and held for 8 minutes.[15]

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 500.

-

Source and Transfer Line Temperatures: 230°C and 280°C, respectively.

-

3. Data Analysis:

-

Identify compounds by comparing their mass spectra with libraries such as NIST and Wiley.

-

Confirm identifications using retention indices calculated from a homologous series of n-alkanes.

-

Quantify the relative abundance of each compound by integrating the peak areas from the total ion chromatogram.

Experimental Workflow Diagram

The following diagram outlines the general workflow for the HS-SPME-GC-MS analysis of jasmine volatiles.

Quantitative Data Summary

The following table summarizes quantitative data on the chemical composition of jasmine essential oil from different sources, highlighting the typical range of major constituents that serve as analytical markers.

Table 2: Quantitative Composition of Key Volatiles in Jasmine

| Compound | Jasminum sambac (% relative abundance)[7] | Jasmine Tea (% relative abundance)[8] |

| α-Farnesene | High (up to 80% in some reports) | 14.5% - 16.51% |

| Linalool | High | High |

| Benzyl Acetate | High | High |

| Methyl Anthranilate | Variable | High |

| (Z)-3-Hexenyl Benzoate | Variable | High |

| Indole | Variable | Variable |

Note: Values represent the percentage of the total volatile fraction and can vary significantly based on the specific cultivar, processing, and analytical method.

Logical Relationships in Marker Identification

The identification of this compound and the verification of its origin is a multi-faceted process that relies on the convergence of evidence from biochemical and analytical markers.

Logic Diagram for Source Verification

This diagram illustrates the logical flow for authenticating the presence and natural origin of this compound.

Conclusion

The identification of this compound is strongly supported by a framework of biochemical and analytical markers rather than traditional geochemical indicators. The key markers include its biosynthetic precursors (linoleic and α-linolenic acids), a characteristic profile of co-occurring volatile compounds such as linalool, benzyl acetate, and α-farnesene, and the specific enantiomeric ratios of associated chiral molecules. Robust analytical protocols, primarily based on HS-SPME-GC-MS, are essential for the accurate detection and quantification of these markers. By integrating these different lines of evidence, researchers and professionals can confidently identify the presence and determine the likely origin of this compound in various matrices.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Biosynthesis of this compound in Tea ( Camellia sinensis) Leaves and Its Formation in Response to Multiple Stresses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. nuskin.com [nuskin.com]

- 6. Essential oil Analysis of FT-IR and GC-MS Studies of Jasminum Grandiflorum, Jasminum sambac and Polianthus tuberosa flowers – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 7. Volatiles Emitted at Different Flowering Stages of Jasminum sambac and Expression of Genes Related to α-Farnesene Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Analysis of Volatile Components of Jasmine and Jasmine Tea during Scenting Process - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Enantiomeric Natural Products: Occurrence and Biogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. food.dtu.dk [food.dtu.dk]

- 11. Enantiomeric Mixtures in Natural Product Chemistry: Separation and Absolute Configuration Assignment - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Enantiomeric purity of (+/-) -methyl jasmonate in fresh leaf samples and commercial fragrances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. asianpubs.org [asianpubs.org]

- 15. Optimization of SPME–GC–MS and characterization of floral scents from Aquilegia japonica and A. amurensis flowers - PMC [pmc.ncbi.nlm.nih.gov]

- 16. m.youtube.com [m.youtube.com]

Enantioselective Perception of Jasmine Lactone Isomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The perception of odor is a complex biological process initiated by the interaction of volatile molecules with olfactory receptors (ORs) in the nasal epithelium. The human olfactory system can distinguish between an immense variety of odorants, including stereoisomers, which are molecules with the same chemical formula and connectivity but different spatial arrangements of atoms. Enantiomers, a type of stereoisomer that are non-superimposable mirror images of each other, can elicit distinct olfactory responses, a phenomenon known as enantioselective perception. This technical guide provides an in-depth exploration of the enantioselective perception of jasmine lactone, a key fragrance component found in jasmine and tuberose oils. While specific quantitative data for the enantiomers of this compound are not extensively available in the public domain, this guide will utilize data from the closely related delta-decalactone to illustrate the principles of enantioselective perception of lactones and will present the available qualitative information for this compound.

This document details the sensory properties of this compound isomers, the experimental protocols used to assess them, and the underlying signaling pathways. It is intended to be a valuable resource for researchers in the fields of olfaction, sensory science, and drug development who are interested in the molecular basis of odor perception and the structure-activity relationships of chiral odorants.

Data Presentation: Sensory and Receptor Responses

The enantiomers of lactones often exhibit distinct odor profiles and potencies. While specific odor detection thresholds for the enantiomers of this compound are not readily found in scientific literature, studies on analogous delta-lactones, such as δ-decalactone, provide a clear example of this enantioselectivity.

Table 1: Odor Detection Thresholds of δ-Decalactone Enantiomers

| Enantiomer | Odor Description | Odor Detection Threshold (µg/L in water) | Reference |

| (R)-(+)-δ-Decalactone | Coconut, creamy, fruity | 100 | [1] |

| (S)-(-)-δ-Decalactone | Nutty, fruity | Not explicitly stated, but noted as different from (R)-enantiomer | [2] |

Note: The odor detection threshold is the lowest concentration of a substance that can be detected by the human sense of smell.

The differential perception of enantiomers is a direct consequence of their interactions with specific olfactory receptors. The binding affinity and subsequent activation of these receptors can vary significantly between two enantiomers. Research on insect olfactory receptors has demonstrated this principle with δ-decalactone enantiomers.

Table 2: Agonist Potency of δ-Decalactone Enantiomers on an Insect Olfactory Receptor (AgOr48)

| Enantiomer | EC50 (µM) |

| (R)-(+)-δ-Decalactone | ~10 |

| (S)-(-)-δ-Decalactone | ~100 |

EC50 represents the concentration of a ligand that induces a response halfway between the baseline and maximum response. A lower EC50 value indicates a higher potency.[3]

Qualitative sensory evaluations of this compound describe it as having a floral, sweet, lactonic, creamy, and fruity character.[4][5] The (-)-(R)-enantiomer is found in jasmine oil, while the (+)-(S)-enantiomer is present in tuberose oil. This natural distribution suggests that the two enantiomers may contribute differently to the overall scent profiles of these flowers.

Experimental Protocols

The study of enantioselective perception relies on a combination of sensory analysis and in vitro receptor assays. The following are detailed methodologies for key experiments.

Sensory Analysis: Determination of Odor Detection Thresholds

This protocol describes a standardized method for determining the odor detection threshold of a substance using a trained sensory panel.

Objective: To determine the lowest concentration at which the odor of a this compound enantiomer can be detected.

Materials:

-

Purified enantiomers of this compound ((R)-(-) and (S)-(+))

-

Odor-free water or solvent (e.g., ethanol)

-

Glass olfactometers or sniff bottles

-

A trained sensory panel of at least 8-12 individuals[6]

Procedure:

-

Panelist Selection and Training: Select panelists based on their olfactory acuity and ability to reliably detect and describe odors.[7] Train the panel with a range of standard odorants to familiarize them with the testing procedure and intensity scales.

-

Sample Preparation: Prepare a series of dilutions of each enantiomer in the chosen solvent. The concentration range should span from well below the expected threshold to clearly perceivable levels. A geometric progression of concentrations (e.g., a factor of 2 or 3) is typically used.

-

Presentation Method: The American Society for Testing and Materials (ASTM) Method E679, known as the ascending forced-choice triangle test, is a common and robust method.

-

Present three samples to the panelist, two of which are blanks (solvent only) and one contains the diluted odorant.

-

The panelist's task is to identify the odd sample.

-

Start with the lowest concentration and proceed to higher concentrations until the panelist correctly identifies the odorant-containing sample multiple times.

-

-

Data Analysis: The individual threshold is typically defined as the geometric mean of the last concentration missed and the first concentration correctly identified. The group threshold is then calculated as the geometric mean of the individual thresholds.

In Vitro Olfactory Receptor Assays

This protocol outlines the heterologous expression of human olfactory receptors in a cell line to measure their response to specific odorants.

Objective: To identify human olfactory receptors that are activated by this compound enantiomers and to quantify their activation potency.

Materials:

-

Human embryonic kidney (HEK293) cells or a similar cell line

-

Expression vectors containing the coding sequences for human olfactory receptors

-

Receptor Transporter Protein 1 (RTP1) and Receptor Transporter Protein 2 (RTP2) expression vectors (to aid OR trafficking to the cell surface)

-

Gαolf expression vector (a G protein alpha subunit involved in olfactory signaling)

-

A reporter gene construct (e.g., luciferase under the control of a cyclic AMP response element - CRE)

-

Cell culture reagents (media, serum, antibiotics)

-

Transfection reagent

-

Lysis buffer and luciferase assay substrate

-

Luminometer

-

Purified this compound enantiomers

Procedure:

-

Cell Culture and Transfection: Culture HEK293 cells in appropriate media. Co-transfect the cells with the plasmids encoding the olfactory receptor, RTP1, RTP2, Gαolf, and the CRE-luciferase reporter gene.

-

Odorant Stimulation: After allowing for protein expression (typically 24-48 hours), expose the transfected cells to a range of concentrations of each this compound enantiomer.

-

Luciferase Assay: Following a set incubation period with the odorant, lyse the cells and measure the luciferase activity using a luminometer. The light output is proportional to the level of cAMP produced in response to receptor activation.

-

Data Analysis: Normalize the luciferase signal to a control (e.g., cells not expressing the OR or stimulated with solvent only). Plot the normalized response against the logarithm of the odorant concentration to generate a dose-response curve. From this curve, the EC50 value can be calculated to determine the potency of each enantiomer for the specific receptor.

Signaling Pathways and Experimental Workflows

The perception of this compound enantiomers, like all odorants, is initiated by a signaling cascade within olfactory sensory neurons. The experimental workflows to investigate this process are multi-stepped and require careful execution.

Olfactory Signal Transduction Pathway

The binding of an odorant molecule to an olfactory receptor triggers a G-protein-mediated signaling cascade, leading to the generation of an action potential.

Experimental Workflow for Olfactory Receptor Deorphanization

The process of identifying the specific receptor(s) for a given odorant (deorphanization) involves several key steps, from receptor selection to functional validation.

Conclusion

The enantioselective perception of this compound isomers is a compelling example of the high degree of specificity within the olfactory system. Although quantitative sensory and receptor-level data for this compound enantiomers remain to be fully elucidated in the public domain, the principles of enantioselective olfaction are well-established through studies of analogous compounds like δ-decalactone. The distinct odor profiles and receptor activation potencies of enantiomers underscore the importance of stereochemistry in olfaction.

The experimental protocols and workflows detailed in this guide provide a robust framework for researchers to investigate the enantioselective perception of this compound and other chiral odorants. Such studies are crucial for advancing our fundamental understanding of olfaction and have significant implications for the fragrance industry, as well as for the development of novel therapeutics targeting olfactory receptors, which are increasingly being identified in non-olfactory tissues and implicated in various physiological processes. Further research focused on deorphanizing the specific human olfactory receptors for this compound enantiomers will be instrumental in completing our understanding of how these important fragrance molecules are perceived.

References

- 1. researchgate.net [researchgate.net]

- 2. Investigation of Lactone Chiral Enantiomers and Their Contribution to the Aroma of Longjing Tea by Odor Activity Value and S-Curve - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 5. Perceptual Correlates of Neural Representations Evoked by Odorant Enantiomers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ec.europa.eu [ec.europa.eu]

- 7. (R)-delta-decalactone, 2825-91-4 [thegoodscentscompany.com]

Physical properties of jasmine lactone (boiling point, density)

An In-depth Technical Guide to the Physical Properties of Jasmine Lactone

This technical guide provides a comprehensive overview of the key physical properties of this compound, specifically its boiling point and density. The information is intended for researchers, scientists, and professionals in drug development and chemical analysis. This document summarizes reported quantitative data, outlines general experimental protocols for the determination of these properties, and provides a logical workflow for these experimental procedures.

Physical Properties of this compound

This compound (CAS No: 25524-95-2), with the chemical formula C₁₀H₁₆O₂, is a colorless to pale yellow liquid.[1][2][3][4] It is recognized for its characteristic fatty-fruity aroma reminiscent of peach and apricot.[1] While soluble in alcohol and ether, it is insoluble in water and fat.[5][6][7]

Quantitative Data Summary

The boiling point and density of this compound have been reported with some variation across different sources. These discrepancies can arise from different experimental conditions and sample purity. The following table summarizes the available data.

| Physical Property | Value | Conditions | Source(s) |

| Boiling Point | 230-232 °C | Not Specified | [3] |

| 248 °C | Standard Pressure (implied) | [1] | |

| 281.5 °C | at 760 mmHg | [5][6][8] | |

| 115 °C | at 2 mmHg | [2] | |

| 130 °C | at 3 mmHg | [5][6][9] | |

| Density | 0.962 g/cm³ | Not Specified | [5][6] |

| 0.98 g/cm³ | Not Specified | [3] | |

| 0.995 - 1.00 g/cm³ | Not Specified | [2] |

Experimental Protocols

Detailed experimental protocols for determining the physical properties of this compound are not explicitly available in the cited literature. However, standard methodologies for organic compounds can be applied.

Boiling Point Determination (Micro Method)

The Thiele tube method is a common and efficient technique for determining the boiling point of a small quantity of liquid.[10]

Apparatus:

-

Thiele tube

-

High-temperature resistant oil (e.g., mineral oil)

-

Thermometer (calibrated)

-

Small test tube (Durham tube)

-

Capillary tube (sealed at one end)

-

Rubber band or wire for attachment

-

Heat source (e.g., Bunsen burner)

Procedure:

-

Sample Preparation: Fill the small test tube to about half-full with this compound.

-

Capillary Insertion: Place the capillary tube into the test tube with the open end down.

-

Assembly: Attach the test tube to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.

-

Heating: Insert the assembly into the Thiele tube containing the heating oil. The side arm of the Thiele tube should be heated gently.[10]

-

Observation: As the temperature rises, a stream of bubbles will emerge from the capillary tube. Heating should continue until a steady stream is observed.

-

Measurement: Remove the heat source and allow the apparatus to cool. The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[10]

-

Correction: Record the atmospheric pressure. If the pressure is not 760 mmHg, a correction may be necessary.

Density Determination

The density of a liquid can be determined by measuring its mass and volume. Using a pycnometer or a graduated cylinder and a balance are common methods.

Apparatus:

-

Pycnometer (or a graduated cylinder)

-

Analytical balance

-

Wash bottle with distilled water and acetone

-

Thermometer

Procedure (using a graduated cylinder):

-

Mass of Empty Cylinder: Weigh a clean, dry 10 mL graduated cylinder on an analytical balance and record its mass.[11]

-

Volume Measurement: Add a specific volume of this compound (e.g., 5.0 mL) to the graduated cylinder. Record the volume precisely, reading from the bottom of the meniscus.

-

Mass of Cylinder and Sample: Reweigh the graduated cylinder containing the this compound and record the total mass.

-

Calculation:

-

Calculate the mass of the this compound by subtracting the mass of the empty cylinder from the total mass.

-

Calculate the density by dividing the mass of the sample by its volume (Density = Mass / Volume).

-

-

Temperature: Record the ambient temperature at which the measurement was taken, as density is temperature-dependent.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of the boiling point and density of this compound.

Caption: Workflow for determining the physical properties of this compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. ScenTree - Jasminlactone (CAS N° 25524-95-2) [scentree.co]

- 3. Jasmin Lactone Manufacturer & Suppliers |ELAROMA-JANE - Elchemy [elchemy.com]

- 4. Jasminlactone | Jasmin notes | Zeon Corporation [zeon.co.jp]

- 5. echemi.com [echemi.com]

- 6. echemi.com [echemi.com]

- 7. This compound | C10H16O2 | CID 5352626 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chemicalbull.com [chemicalbull.com]

- 9. jasmin lactone (IFF), 34686-71-0 [perflavory.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. legacy.babcock.edu.ng [legacy.babcock.edu.ng]

The Enigmatic Aroma of Tea: A Technical Guide to the Natural Occurrence of Jasmine Lactone in Camellia sinensis

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the natural occurrence of jasmine lactone, a significant contributor to the desirable floral and fruity aroma of tea (Camellia sinensis). We will explore its biosynthesis, the factors influencing its production, and the analytical methodologies for its quantification. This document aims to provide a comprehensive resource for professionals in research, natural product chemistry, and drug development who are interested in the volatile compounds of tea and their potential applications.

Introduction

This compound is a potent aroma compound that imparts characteristic sweet, fruity, and floral notes to oolong and other types of tea. Its presence and concentration are influenced by a variety of factors, including the tea cultivar, processing methods, and environmental stresses. Understanding the biosynthesis and regulation of this compound is crucial for optimizing tea quality and for exploring its potential as a natural flavoring agent or a bioactive compound.

Biosynthesis of this compound

The formation of this compound in Camellia sinensis is a stress-induced process, primarily occurring during the manufacturing stages of oolong tea, particularly the "turnover" or "shaking" step.[1] This mechanical damage, often in combination with other stresses like low temperature, triggers a specific biosynthetic pathway.

The key precursors for this compound are the unsaturated fatty acids, linoleic acid and α-linolenic acid.[1][2] The biosynthesis is initiated by the action of lipoxygenase (LOX) enzymes, with CsLOX1 being identified as a particularly important isozyme in this process.[1][2] The pathway proceeds via the formation of hydroperoxy fatty acids.[1][2]

Biosynthetic Pathway of this compound

The following diagram illustrates the biosynthetic pathway of this compound from its fatty acid precursors in Camellia sinensis.

Caption: Biosynthetic pathway of this compound in Camellia sinensis.

Signaling Pathway for this compound Induction

The production of this compound is intricately linked to the jasmonic acid (JA) signaling pathway, a primary plant defense mechanism against biotic and abiotic stresses. Mechanical damage, such as that occurring during tea processing, is a potent activator of this pathway.

Upon mechanical wounding, a series of intracellular signals are initiated, leading to the activation of lipoxygenases, including CsLOX1. While the complete signaling cascade in Camellia sinensis is still under investigation, a generalized model based on known plant stress responses can be proposed.

Proposed Signaling Pathway

This diagram outlines the proposed signaling cascade from mechanical damage to the biosynthesis of this compound.

Caption: Proposed signaling pathway for this compound production.

Quantitative Analysis of this compound

The concentration of this compound in Camellia sinensis leaves is highly variable and dependent on the processing conditions. Studies have shown a significant increase in this compound content in response to mechanical damage and low-temperature stress.

| Treatment Condition | This compound Content (ng/g DW) | Reference |

| Fresh Tea Leaves (Control) | Not Detected | Zeng et al., 2018[1] |

| Mechanical Damage (Shaking at 25°C for 12h) | 158.3 ± 12.5 | Zeng et al., 2018[1] |

| Dual Stress (Mechanical Damage + 15°C for 16h) | 276.4 ± 21.7 | Zeng et al., 2018[1] |

| Mechanical Damage + 4°C for 12h | 210.1 ± 18.9 | Zeng et al., 2018[1] |

| Mechanical Damage + 25°C for 4h | 95.2 ± 8.6 | Zeng et al., 2018[1] |

| Mechanical Damage + 25°C for 8h | 145.7 ± 13.1 | Zeng et al., 2018[1] |

| Mechanical Damage + 25°C for 16h | 162.4 ± 14.6 | Zeng et al., 2018[1] |

Table 1: Quantitative data on this compound content in Camellia sinensis leaves under different stress conditions. Data is presented as mean ± standard deviation. DW = Dry Weight.

Experimental Protocols

The analysis of this compound in tea leaves typically involves solvent extraction followed by gas chromatography-mass spectrometry (GC-MS).

Extraction of this compound

-

Sample Preparation: Fresh tea leaves are flash-frozen in liquid nitrogen and ground into a fine powder.

-

Solvent Extraction: A known weight of the powdered sample (e.g., 0.5 g) is placed in a vial with a suitable solvent, such as dichloromethane (CH₂Cl₂).[3]

-

Internal Standard: An internal standard (e.g., ethyl decanoate) is added to the solvent for accurate quantification.

-

Extraction: The mixture is agitated (e.g., shaken overnight) to ensure efficient extraction of the volatile compounds.

-

Drying and Concentration: The extract is dried over anhydrous sodium sulfate and then concentrated under a gentle stream of nitrogen to a final volume (e.g., 200 µL).[3]

GC-MS Analysis

-

Injection: A small volume (e.g., 1 µL) of the concentrated extract is injected into the GC-MS system.

-

Gas Chromatography: The volatile compounds are separated on a capillary column (e.g., DB-5MS). The oven temperature is programmed to ramp up, allowing for the separation of compounds based on their boiling points and affinity for the stationary phase.

-

Mass Spectrometry: As the compounds elute from the GC column, they are ionized and fragmented in the mass spectrometer. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for its identification.

-

Quantification: The concentration of this compound is determined by comparing its peak area to that of the internal standard.

Experimental Workflow

The following diagram outlines the general workflow for the analysis of this compound in Camellia sinensis.

Caption: Workflow for this compound analysis in tea leaves.

Conclusion

The presence of this compound in Camellia sinensis is a fascinating example of stress-induced biosynthesis of a key aroma compound. The mechanical and temperature stresses applied during oolong tea processing are critical for its formation, highlighting the importance of precise control over manufacturing parameters to achieve a desired aroma profile. The elucidation of the biosynthetic and signaling pathways provides a foundation for future research aimed at enhancing the natural flavor of tea and for the potential biotechnological production of this valuable aroma compound. The analytical methods detailed herein offer a robust framework for the accurate quantification of this compound, enabling further studies into its occurrence and function.

References

Methodological & Application

Application Notes and Protocols for Ring-Opening Polymerization of Jasmine Lactone Monomers

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the ring-opening polymerization (ROP) of jasmine lactone, a renewable monomer, to synthesize functional polymers with significant potential in drug delivery and biomedical applications.

Introduction

This compound, a naturally derived monomer, has emerged as a valuable building block in polymer chemistry.[1] Its ring-opening polymerization allows for the synthesis of poly(this compound) (PJL), a polyester with a pendant allyl group on its backbone. This functionality serves as a versatile handle for post-polymerization modification via efficient click chemistry reactions, such as thiol-ene coupling. The resulting functionalized polymers can be tailored to enhance drug loading, solubility of hydrophobic drugs, and facilitate the development of targeted and controlled drug delivery systems.[1][2][3] This document outlines the synthesis of an amphiphilic block copolymer, methoxy poly(ethylene glycol)-block-poly(this compound) (mPEG-b-PJL), and its subsequent functionalization.

Data Presentation

The following tables summarize the key quantitative data for the synthesis and functionalization of mPEG-b-PJL.

Table 1: Molecular Weight Characterization of mPEG-b-PJL and its Derivatives. [4]

| Polymer | M (NMR) (kDa) | M (SEC) (kDa) | Dispersity (Đ) |

| mPEG-b-PJL | 8.8 | 8.8 | 1.4 |

| mPEG-b-PJL-OH | 9.8 | 9.8 | 1.4 |

| mPEG-b-PJL-COOH | 9.8 | 9.8 | 1.4 |

| mPEG-b-PJL-NH₂ | N/D | N/D | N/D |

Mn: Number-average molecular weight; SEC: Size Exclusion Chromatography; Đ: Polydispersity Index (Mw/Mn); N/D: Not Determined.

Table 2: Thermal Properties of Poly(this compound)-based Copolymers.

| Polymer | Glass Transition Temperature (T) |

| mPEG-b-PJL | -56.06 °C |

| mPEG-b-PJL-COOH | -49.58 °C |

Experimental Protocols

Protocol 1: Synthesis of mPEG-b-PJL via Ring-Opening Polymerization

This protocol details the synthesis of the amphiphilic block copolymer mPEG-b-PJL from this compound monomer using methoxy poly(ethylene glycol) (mPEG) as a macroinitiator and 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) as an organocatalyst.[5]

Materials:

-

This compound monomer

-

Methoxy poly(ethylene glycol) (mPEG, Mn = 5 kDa)

-

1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD)

-

Anhydrous dichloromethane (DCM)

-

Methanol

-

Diethyl ether

-

Argon gas supply

-

Standard glassware for inert atmosphere synthesis (Schlenk flask, etc.)

Procedure:

-

Preparation: Dry all glassware in an oven at 120 °C overnight and cool under a stream of argon.

-

Reaction Setup: In a Schlenk flask under an argon atmosphere, dissolve mPEG (1 equivalent) and this compound monomer (e.g., 30 equivalents) in anhydrous DCM.

-

Catalyst Addition: In a separate vial, dissolve TBD (e.g., 0.1 equivalents) in anhydrous DCM. Add the TBD solution to the monomer/initiator mixture via syringe.

-

Polymerization: Stir the reaction mixture at 50 °C for the desired reaction time (e.g., 2-4 hours). Monitor the monomer conversion using ¹H NMR spectroscopy.

-

Termination and Precipitation: After reaching the desired conversion, cool the reaction mixture to room temperature. Precipitate the polymer by adding the reaction solution dropwise into a large excess of cold diethyl ether.

-

Purification: Decant the supernatant and redissolve the polymer in a minimal amount of DCM. Re-precipitate into cold diethyl ether. Repeat this dissolution-precipitation step two more times to remove unreacted monomer and catalyst.

-

Drying: Dry the purified mPEG-b-PJL polymer under vacuum at room temperature until a constant weight is achieved.

-

Characterization: Characterize the polymer by ¹H NMR for determining the degree of polymerization and by Size Exclusion Chromatography (SEC) to determine the molecular weight and polydispersity index.

Protocol 2: Post-Polymerization Functionalization via Thiol-Ene Click Chemistry